molecular formula C10H12N2O3 B2958259 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate CAS No. 1255717-44-2

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate

Cat. No.: B2958259
CAS No.: 1255717-44-2
M. Wt: 208.217
InChI Key: CFNCZIVEDRDMGF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylpropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.H2O/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5H2,(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNCZIVEDRDMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-28-9
Record name 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate involves several steps, starting with the formation of the imidazopyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process .

Mechanism of Action

The mechanism of action of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrate (1:1)
  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Molecular Weight: 208.217 g/mol (average mass), 208.084792 (exact monoisotopic mass)
  • CAS Registry Number : 1255717-44-2
  • ChemSpider ID : 26463737
  • Purity : ≥95% .

Structural Features: The compound consists of an imidazo[1,2-a]pyridine core fused with a propanoic acid side chain and stabilized as a hydrate. The hydrate form enhances solubility in polar solvents, which is critical for pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Applications References
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate Imidazo[1,2-a]pyridine core + propanoic acid + hydrate High solubility; potential precursor for bioactive derivatives.
2-Naphthyl imidazo[1,2-a]pyridine (3ka) Naphthyl substituent at position 2 Reacts with hydrazines to form regioselective products (e.g., 3ka); used in heterocyclic synthesis.
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (e.g., 10i) Arylpropenone group at position 3 Antifungal activity against Candida albicans (MIC: 41.98 µmol/L for 10i).
Minodronic acid hydrate Bisphosphonate group + imidazo[1,2-a]pyridine core Antiresorptive agent for osteoporosis; targets bone metabolism.
Imidazo[1,2-b]pyridazine derivatives Pyridazine ring fused with imidazole Fyn kinase inhibitors; potential in cancer and neurodegenerative disease therapy.
3-Amino-2-arylimidazo[1,2-a]pyridines Amino and aryl substituents at positions 3 and 2 Synthesized via solvent-free multicomponent reactions (yields >90%); green chemistry focus.

Physicochemical Properties

  • Solubility: The hydrate form of 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid enhances aqueous solubility, critical for drug formulation. In contrast, lipophilic derivatives (e.g., 2-naphthyl-substituted compounds) exhibit better membrane permeability .
  • Stability : Imidazo[1,2-a]pyridine derivatives are generally stable under physiological conditions, but electron-deficient substituents (e.g., nitro groups) may reduce metabolic stability .

Biological Activity

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H12N2O3
Molecular Weight : 208.21 g/mol
CAS Number : 1255717-44-2

The compound features an imidazo[1,2-a]pyridine core, which is recognized for its wide-ranging applications in drug development. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent. A study focusing on the inhibition of Rab geranylgeranyl transferase (RGGT) revealed that certain derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against cancer cell lines, such as HeLa cells. The most active compounds from this study had IC50 values below 150 μM, indicating strong inhibitory potential .

Other Pharmacological Effects

In addition to antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory and analgesic effects. It is part of a broader class of imidazopyridine derivatives that have been linked to various therapeutic applications including:

  • Anticonvulsant
  • Antiviral
  • Antituberculosis
  • Antiparasitic

These activities highlight the compound's versatility in addressing multiple health issues .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance, it can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating cellular signaling pathways. This interaction is crucial for its anticancer effects as it disrupts processes essential for tumor growth and survival .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine. A notable case involved synthesizing twelve phosphonopropionates derived from the compound, which were tested for their ability to inhibit RGGT. The results indicated that certain modifications significantly enhanced cytotoxicity against cancer cells .

Table 1: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogues

CompoundIC50 (μM)Activity
1a<150High
1b386Moderate
1c735Low
1d>1000Negligible

This table summarizes the cytotoxic effects observed in a study involving various analogues of the compound .

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